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molecular formula C8H8N2O2 B2568171 Methyl 3-pyrimidin-5-ylprop-2-enoate CAS No. 224776-14-1; 866621-24-1

Methyl 3-pyrimidin-5-ylprop-2-enoate

Cat. No. B2568171
M. Wt: 164.164
InChI Key: XGHMTMQOSKKDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06417192B1

Procedure details

To a solution of methyl 3-(5-pyrimidyl)acrylate (85 g) in glacial acetic acid was added 10% palladium on charcoal (11.3 g) and ammonium formate (74.2 g) under argon. The mixture was heated at 110° C. for 20 min, cooled and the solvent removed in vacuo. The resulting oil was dissolved in dichloromethane (1.5 L) and washed with saturated sodium bicarbonate (750 ml). The aqueous layer was extracted with further dichloromethane (200 ml), the organic layers were combined and dried over magnesium sulfate. Removal of the solvent under reduced pressure gave an oil. This was distilled under reduced pressure to give methyl 3-(5-pyrimidyl)propionate (26 g). 1H-NMR (CDCl3) δ 2.69(2H, t), 2.97(2H, t), 3.70(3H, s), 8.65(2H, s) and 9.12(1H, s).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
74.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([CH:7]=[CH:8][C:9]([O:11][CH3:12])=[O:10])[CH:4]=[N:3][CH:2]=1.C([O-])=O.[NH4+]>C(O)(=O)C.[Pd]>[N:1]1[CH:6]=[C:5]([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:4]=[N:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
N1=CN=CC(=C1)C=CC(=O)OC
Name
Quantity
74.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
11.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dichloromethane (1.5 L)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (750 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with further dichloromethane (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave an oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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